6-Bromo-1-chloro-2-methoxynaphthalene
Overview
Description
6-Bromo-1-chloro-2-methoxynaphthalene is a chemical compound with the molecular formula C11H8BrClO . It has a molecular weight of 271.54 and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8BrClO/c1-14-10-5-2-7-6-8 (12)3-4-9 (7)11 (10)13/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromo, chloro, and methoxy groups on the naphthalene ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 271.54 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Intermediate in Non-Steroidal Anti-Inflammatory Agent Synthesis
6-Bromo-1-chloro-2-methoxynaphthalene serves as an important intermediate in the synthesis of non-steroidal anti-inflammatory agents. This includes its use in the preparation of compounds like nabumetone and naproxen. The synthesis methods for such intermediates are of particular interest due to environmental and toxicological concerns associated with traditional reagents. Newer, more environmentally benign methods for synthesizing these intermediates, such as using tetramethylammonium chloride or electrochemical methods, have been explored, highlighting the compound's role in the development of safer pharmaceutical production techniques (Xu & He, 2010).
Fluorescent Labelling in HPLC Analysis
2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been utilized as a pre-chromatographic fluorescent labeling reagent for the high-performance liquid chromatographic (HPLC) analysis of bile acids. This compound allows for the sensitive and specific detection of these acids in pharmaceutical formulations and human bile samples, indicating the relevance of bromo-methoxynaphthalene derivatives in analytical chemistry and diagnostics (Cavrini et al., 1993).
Anti-Cancer Potential
A study involving 2-bromo-6-methoxynaphthalene (a closely related compound) explored its potential as an anti-cancer drug. Through spectroscopic analysis, molecular docking studies, and examination of its drug-like properties and toxicity profile, it was concluded that this compound shows promise in the treatment of cancer. This research suggests that derivatives of bromo-methoxynaphthalene, such as this compound, could have significant applications in oncology (Saji et al., 2021).
Synthesis of Bioactive Compounds
Compounds like this compound are crucial in synthesizing various bioactive compounds. Their ability to undergo chemical transformations makes them valuable in constructing complex molecules with potential therapeutic applications, such as antibacterial agents and other pharmacologically active compounds (Alder et al., 1999).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate .
Mode of Action
6-Bromo-1-chloro-2-methoxynaphthalene is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in cool, dry conditions in well-sealed containers . Also, it should be kept away from strong oxidizing agents .
properties
IUPAC Name |
6-bromo-1-chloro-2-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMJPUKAPGSFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.